molecular formula C21H31N3O2 B2612062 N1-((1-苄基哌啶-4-基)甲基)-N2-环己基草酰胺 CAS No. 953249-09-7

N1-((1-苄基哌啶-4-基)甲基)-N2-环己基草酰胺

货号: B2612062
CAS 编号: 953249-09-7
分子量: 357.498
InChI 键: KJHOYXRGGNSFMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one . The synthesis process is characterized by NMR spectroscopy and single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .

科学研究应用

抗癌应用

与N1-((1-苄基哌啶-4-基)甲基)-N2-环己基草酰胺结构相关的化合物已被探索其抗癌特性。例如,一系列N-((1-苄基-1H-1,2,3-三唑-4-基)甲基)芳基酰胺对选定的癌细胞系表现出显着的抗增殖活性。这些化合物通过构效关系 (SAR) 研究表明,N-1-苄基的间位苯氧基取代增强了抗增殖活性,并耐受某些杂环取代。一种化合物特异性抑制癌细胞生长,对 MCF-7 人乳腺癌细胞的 IC(50) 为 46 nM。作用方式包括抑制微管蛋白聚合和诱导癌细胞中的 G(2)/M 期阻滞,表明开发新型抗微管药物的潜力 (Stefely 等人,2010)。

神经药理学研究

在神经药理学中,苄基哌嗪衍生物已被确定为 σ1 受体配体,在体内表现出抗伤害感受和抗异常疼痛的作用。例如,3-环己基-1-{4-[(4-甲氧基苯基)甲基]哌嗪-1-基}丙-1-酮显示出较高的 σ1 受体亲和力和对 σ-2 受体的显着选择性。该化合物表现出剂量依赖性的抗伤害感受和抗异常疼痛作用,而不会引起镇静或损害运动反应,突出了其作为慢性疼痛治疗剂的潜力 (Romeo 等人,2021)。

抗菌活性

合成了一系列与指定化合物结构相关的苯并咪唑,并显示出对包括多巴胺 D2、血清素 5-HT1A 和 α1-肾上腺素能受体在内的各种受体的显着亲和力和选择性。这些化合物,特别是马扎培丁及其衍生物,被评估其抗菌活性,对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出有希望的结果。这表明在开发新的抗菌剂方面具有潜在应用 (Reitz 等人,1998)。

作用机制

The mode of action of such compounds typically involves binding to their target receptor, which can either activate or inhibit the receptor’s function, leading to various downstream effects. The specific biochemical pathways affected would depend on the identity of the target receptor and its role in cellular signaling .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as the compound’s chemical structure and the characteristics of the biological environment. For instance, properties like solubility and stability can influence a compound’s absorption and distribution, while factors like enzyme activity can affect its metabolism and excretion .

The compound’s action can result in various molecular and cellular effects, depending on the specific biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular function .

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability .

生化分析

Biochemical Properties

N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide increases the levels of acetylcholine, enhancing cholinergic neurotransmission. Additionally, it interacts with sigma receptors, which are involved in modulating ion channels and intracellular calcium levels . These interactions highlight the compound’s potential in influencing neurotransmission and cellular signaling pathways.

Cellular Effects

N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide has been observed to affect various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can improve cognitive functions . In cancer cells, the compound’s interaction with sigma receptors has been linked to antiproliferative effects, suggesting its potential as an anticancer agent . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating enzyme activity and receptor interactions.

Molecular Mechanism

The molecular mechanism of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it interacts with sigma receptors, which are known to modulate ion channels and intracellular calcium levels . These interactions result in enhanced cholinergic neurotransmission and potential antiproliferative effects in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on acetylcholinesterase and sigma receptors . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained increases in acetylcholine levels and continuous modulation of cellular signaling pathways.

Dosage Effects in Animal Models

The effects of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic neurotransmission without significant adverse effects . At higher doses, it can cause toxicity and adverse effects, including disruptions in cellular metabolism and signaling pathways . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide is involved in several metabolic pathways. The compound undergoes biotransformation through hydroxylation and N-dealkylation, resulting in the formation of various metabolites . These metabolic reactions are catalyzed by cytochrome P450 enzymes, which play a crucial role in the compound’s metabolism and elimination from the body . The interactions with these enzymes can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics.

Transport and Distribution

The transport and distribution of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexyloxalamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and can be found in close proximity to its target enzymes and receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1,3-4,7-8,17,19H,2,5-6,9-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHOYXRGGNSFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。